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For researchers, scientists, and professionals in drug development, the choice of coating

technique for SU-8 photoresist is a critical step that dictates the quality and performance of

microfabricated devices. This guide provides an objective comparison of spin coating and spray

coating, supported by experimental data and detailed protocols, to aid in selecting the optimal

method for your specific application.

SU-8, an epoxy-based negative photoresist, is widely used in microfabrication due to its ability

to form high-aspect-ratio structures. The deposition of a uniform, defect-free SU-8 film is

paramount for successful lithography. Spin coating and spray coating are two of the most

common methods for this purpose, each with a distinct set of advantages and disadvantages.

At a Glance: Key Differences
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Feature Spin Coating Spray Coating

Principle

Centrifugal force spreads a

liquid resist over a rotating

substrate.

An atomized resist is sprayed

onto the substrate.

Substrate Geometry Ideal for flat, planar substrates.
Suitable for non-planar, 3D,

and textured surfaces.

Material Consumption
High, with significant material

wastage (>90%).[1]

Low, with more efficient

material transfer.[1]

Film Thickness Range
Wide range, from sub-micron

to several hundred microns.[1]

Typically limited to thinner

films, often less than 20 µm.[1]

Thickness Control
High precision and

repeatability.[1]

Less precise, can be

challenging to achieve high

repeatability.[1]

Quantitative Performance Comparison
The selection of a coating method often hinges on specific performance metrics. The following

table summarizes key quantitative data for spin-coated and spray-coated SU-8 films.

Performance Metric Spin Coating Spray Coating

Film Thickness Uniformity
High (typically < 5% variation

across a wafer)

Moderate to Low (can be > 10-

15% variation, highly

dependent on setup)

Surface Roughness (Ra)
Low (e.g., ~0.3-0.5 nm for well-

processed films)

Generally higher than spin

coating, dependent on droplet

size and process parameters.

Defect Density

Low, but can be susceptible to

particles and edge bead

formation.

Can be prone to "orange peel"

effect and droplet-related

defects.

Conformality on Topography
Poor, tends to planarize over

features.

Excellent, can uniformly coat

complex 3D structures.
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Logical Workflow for Method Selection
The choice between spin coating and spray coating can be guided by a logical assessment of

experimental requirements.

Start Decision Point

Coating Methods Primary Outcome

Define Application Requirements Substrate Geometry?

Spin CoatingPlanar

Spray Coating

Non-Planar/3D

High Uniformity & Thickness Control on Planar Surfaces

Conformal Coating on 3D or Textured Surfaces

Click to download full resolution via product page

Caption: Decision workflow for selecting between spin coating and spray coating for SU-8.

Experimental Protocols
Detailed and optimized protocols are crucial for achieving high-quality SU-8 films. Below are

representative experimental procedures for both spin coating and spray coating.

Spin Coating Protocol for SU-8
This protocol is designed to achieve a uniform SU-8 film on a planar substrate.

Substrate Preparation:

Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g.,

Piranha etch or solvent clean).

Dehydrate the substrate by baking at 200°C for at least 30 minutes to ensure good

adhesion.

SU-8 Dispensing:
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Place the substrate on the spin coater chuck.

Dispense an appropriate amount of SU-8 photoresist onto the center of the substrate. The

volume will depend on the substrate size and the desired thickness.

Spin Cycle:

Spread Cycle: Ramp up to 500 rpm at an acceleration of 100 rpm/s and hold for 10-15

seconds to allow the resist to spread across the substrate.

Spin Cycle: Ramp up to the final spin speed (e.g., 1000-4000 rpm, depending on the

desired thickness) at an acceleration of 300 rpm/s and hold for 30-45 seconds.

Soft Bake:

Carefully transfer the coated substrate to a level hotplate.

Perform a two-stage soft bake to remove the solvent and solidify the film. For example,

bake at 65°C for a duration determined by the film thickness, followed by a bake at 95°C.

Spray Coating Protocol for SU-8
This protocol provides a general guideline for spray coating SU-8, which may require

optimization based on the specific spray coater and application.

SU-8 Solution Preparation:

Dilute the SU-8 resist with a suitable solvent (e.g., cyclopentanone) to achieve the desired

viscosity for spraying. The dilution ratio is a critical parameter that affects droplet size and

film quality.

Substrate Preparation:

Clean and prepare the substrate as you would for spin coating. For non-planar substrates,

ensure all surfaces to be coated are clean.

Spray Coating Process:
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Mount the substrate in the spray coating chamber.

Set the spray nozzle parameters, including nozzle-to-substrate distance, atomization

pressure, and liquid flow rate.

Traverse the spray nozzle over the substrate in a controlled manner to ensure a uniform

deposition. Multiple passes may be required to achieve the desired thickness.

Soft Bake:

After spray coating, allow the solvent to evaporate for a few minutes at room temperature.

Transfer the substrate to a level hotplate and perform a soft bake, similar to the spin

coating process, to remove the remaining solvent.

In-Depth Comparison
Spin Coating: This mature and robust technique is the go-to method for creating highly uniform

and repeatable SU-8 films on flat substrates.[1] The final film thickness is primarily determined

by the spin speed and the viscosity of the SU-8 formulation.[1] While it offers excellent control,

a significant drawback is the large amount of wasted photoresist, as more than 95% of the

dispensed material is flung off the substrate during the process.[1] This can be a considerable

cost factor, especially in a research environment. Furthermore, spin coating is not suitable for

coating substrates with significant topography, as it tends to planarize the surface.

Spray Coating: The primary advantage of spray coating lies in its ability to conformally coat

non-planar or textured surfaces.[1] This makes it an invaluable technique for applications

requiring the coating of pre-existing microstructures or 3D components. Material consumption

is also significantly lower compared to spin coating.[1] However, achieving the same level of

film uniformity and thickness control as spin coating can be challenging.[1] The quality of the

spray-coated film is highly dependent on a multitude of parameters, including the SU-8 solution

viscosity, nozzle design, spray distance, and substrate temperature. For good coverage, lower

viscosity SU-8 solutions are often necessary, which may require dilution of standard

formulations.[1] It can also be difficult to deposit SU-8 layers thicker than 20 µm using this

method.[1]
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Conclusion
The choice between spin coating and spray coating for SU-8 deposition is fundamentally driven

by the specific requirements of the application. For applications demanding high film uniformity

and precise thickness control on planar substrates, spin coating remains the superior choice.

However, for coating complex, non-planar topographies, a common requirement in advanced

microfluidic and MEMS devices, spray coating offers a unique and enabling capability. Careful

consideration of the trade-offs in terms of performance, material cost, and process complexity

is essential for making an informed decision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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